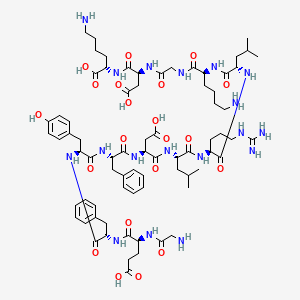
氰苯磷
描述
Cyanofenphos, also known as O-(4-cyanophenyl) O-ethyl phenylphosphonothioate, is an organophosphate insecticide. It was primarily used to control insect pests in field crops, fruits, vegetables, and livestock. The compound is known for its high efficacy against a wide range of pests, including Lepidoptera, Diptera, Orthoptera, Hemiptera, and Coleoptera .
科学研究应用
Cyanofenphos has been extensively studied for its applications in various fields:
作用机制
Target of Action
Cyanofenphos is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system.
Mode of Action
Cyanofenphos acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. This results in continuous stimulation of the nerves, causing symptoms of neurotoxicity .
Pharmacokinetics
Cyanofenphos is rapidly absorbed and excreted in both rats and mice . It is predominantly excreted via urine and feces within 24 hours . There is no appreciable distribution of the molecule to tissues and organs other than those associated with metabolism and excretion . The rapid absorption, distribution, and excretion suggest that Cyanofenphos has high bioavailability.
Result of Action
The primary result of Cyanofenphos action is neurotoxicity due to the overstimulation of nerves . This can lead to a range of symptoms, from tremors and convulsions to respiratory failure in severe cases.
生化分析
Biochemical Properties
Cyanofenphos acts as an acetylcholine esterase inhibitor . This means it interacts with the enzyme acetylcholinesterase, which is crucial for nerve function in insects, mammals, and many other animals. By inhibiting this enzyme, Cyanofenphos disrupts nerve signals, leading to the paralysis and eventual death of the insect .
Cellular Effects
In terms of cellular effects, Cyanofenphos has been found to have a high acute toxicity in mammals and is also a neurotoxicant . It affects various types of cells and cellular processes, particularly those involved in nerve signal transmission. It influences cell function by disrupting normal neurotransmitter activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Cyanofenphos exerts its effects primarily through the inhibition of acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. When acetylcholinesterase is inhibited by Cyanofenphos, acetylcholine accumulates in the synapse, leading to continuous stimulation of the postsynaptic neuron and eventual paralysis .
Temporal Effects in Laboratory Settings
Cyanofenphos is rapidly absorbed and excreted almost entirely within 24 hours when administered to mice at dose levels of 1/8 and 1/16 LD50 . Maximum distribution of radioactivity to tissues and organs was observed within 30 minutes of treatment . This suggests that the effects of Cyanofenphos can be observed shortly after exposure and do not persist long-term due to its rapid excretion .
Dosage Effects in Animal Models
The effects of Cyanofenphos vary with different dosages in animal models. For instance, clinical signs of delayed neurotoxicity were noted in rats, accompanied by histological evidence for myelin and/or axon degeneration (axonpathy) at dosage levels of 100 mg/kg .
Metabolic Pathways
Cyanofenphos is metabolized in both rats and mice following oral administration. Predominant reactions included oxidation of P=S to P=O and oxidative and/or hydrolytic cleavage of the P-O-aryl linkage . The stereo-selectivity in metabolism of Cyanofenphos isomers appears likely to be due to selective hydrolysis of (-)-Cyanofenphos oxon by an arylesterase .
Transport and Distribution
Cyanofenphos is rapidly absorbed and distributed within the body following oral administration . It is predominantly excreted via urine and feces, suggesting that it may be transported and distributed within the body through the circulatory and excretory systems .
准备方法
Synthetic Routes and Reaction Conditions: Cyanofenphos is synthesized through a multi-step process involving the reaction of phenylphosphonothioic acid with 4-cyanophenol and ethyl alcohol. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Cyanofenphos involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The technical material obtained is an isomeric mixture of the compound .
化学反应分析
Types of Reactions: Cyanofenphos undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Major Products Formed:
Oxidation: The major product is the oxon analog of Cyanofenphos.
Hydrolysis: The primary products are 4-cyanophenol and ethyl phenylphosphonothioate.
相似化合物的比较
Fenitrothion: Another organophosphate insecticide with a similar mode of action but different chemical structure.
Leptophos: Shares similar absorption and biodegradation patterns with Cyanofenphos.
Uniqueness: Cyanofenphos is unique due to its high efficacy and stereoselective metabolism. The optical isomers of Cyanofenphos exhibit different levels of toxicity and metabolic pathways, making it a valuable compound for studying stereoselective biotransformation .
属性
IUPAC Name |
4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO2PS/c1-2-17-19(20,15-6-4-3-5-7-15)18-14-10-8-13(12-16)9-11-14/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNJHZNPJSPMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041805 | |
| Record name | Cyanofenphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-93-1, 34460-46-3, 62421-61-8, 62421-62-9, 62421-63-0 | |
| Record name | Cyanofenphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanofenphos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonothioic acid, phenyl-, 4-cyanophenyl ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034460463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Cyanofenphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanofenphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Cyanofenphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062421630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanofenphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-4-cyanophenyl O-ethyl phenylphosphonothioate;cyanofenphos (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOFENPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X6JV2NE2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)










